molecular formula C21H25FN6O2 B2479970 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878431-36-8

7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2479970
M. Wt: 412.469
InChI Key: IWLNYSRLKFHGFS-UHFFFAOYSA-N
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Description

The compound “7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound. Purines are found in many biological systems and are key components of DNA and RNA1.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by various substitutions to add the different functional groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis1.



Molecular Structure Analysis

The molecular formula of this compound is C21H25FN6O2, and its molecular weight is 412.4691. It contains several functional groups, including a fluorobenzyl group, a methylallyl group, and a piperazine ring1.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, its solubility would be influenced by the polar and nonpolar groups in the molecule1.


Scientific Research Applications

Piperazine Derivatives in Pharmacology

Piperazine, a key structural component of the compound , is notable for its broad therapeutic applications. Research on piperazine derivatives reveals their significant role in the development of drugs targeting psychotic and mood disorders. For instance, lurasidone, a drug with a pharmacodynamic profile that includes a piperazine moiety, is used for treating schizophrenia and bipolar depression. Its effectiveness and tolerability, alongside a low risk of inducing metabolic or cardiac abnormalities, underscore the therapeutic potential of piperazine-containing compounds (Pompili et al., 2018).

Furthermore, piperazine derivatives have been explored for their anti-mycobacterial activity, with some showing potent effects against Mycobacterium tuberculosis. This highlights the scaffold's versatility and potential in addressing various infectious diseases (Girase et al., 2020).

Pharmacophoric Groups and Drug Design

The design and synthesis of ligands for D2-like receptors, incorporating arylalkyl substituents similar to those in the compound of interest, indicate the importance of these pharmacophoric groups. These studies provide insights into how structural modifications can enhance the selectivity and potency of receptor binding, offering a pathway for the development of more effective antipsychotic agents (Sikazwe et al., 2009).

Additionally, the exploration of fluorescent chemosensors based on structural motifs related to the compound demonstrates the potential for developing sensitive and selective detection methods for various analytes, further highlighting the compound’s relevance in analytical and diagnostic applications (Roy, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this or any chemical compound1.


Future Directions

Future research could explore the synthesis, reactivity, and potential biological activity of this compound. This could include developing more efficient synthesis methods, studying its reactivity with various reagents, and testing its activity against different biological targets1.


Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLNYSRLKFHGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione

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